3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Overview
Description
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a boronic acid derivative that has garnered significant interest in various fields of research. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a benzoic acid moiety. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with boronic acid or boronate esters. One common method is the condensation reaction between benzoic acid and a boronic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron atom.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halides and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3,2-Dioxaborinan-2-yl)pyridine
- 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Uniqueness
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in various research applications.
Properties
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-10(13)8-3-1-4-9(7-8)11-14-5-2-6-15-11/h1,3-4,7H,2,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHVROQWZGKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856782 | |
Record name | 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107596-00-8 | |
Record name | 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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